(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid
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Overview
Description
(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[4.2.0]octane structure, which includes an amino group at the 8th position and a carboxylic acid group at the 7th position. The stereochemistry of the compound is defined by the (1R,6S,7S,8S) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,6S,7S,8S)-8-Aminobicyclo[420]octane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable linear precursor under acidic or basic conditions to form the bicyclic structure
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the interaction. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, and changes in cellular metabolism.
Comparison with Similar Compounds
(1R,6S,7S,8S)-8-Hydroxybicyclo[4.2.0]octane-7-carboxylic acid: Similar structure but with a hydroxy group instead of an amino group.
(1R,6S,7S,8S)-8-Methylbicyclo[4.2.0]octane-7-carboxylic acid: Similar structure but with a methyl group instead of an amino group.
Uniqueness: The presence of the amino group at the 8th position and the specific stereochemistry of (1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid distinguishes it from other similar compounds. This unique configuration imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5(6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5-,6+,7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEGBBSJQUAHNB-YWIQKCBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)[C@@H]([C@H]2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361798-87-8 |
Source
|
Record name | rac-(1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octane-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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